AChE and BChE Inhibition Selectivity
Kuwanon U demonstrates a distinct cholinesterase inhibition profile, showing a 1.48-fold higher affinity (lower Ki) for acetylcholinesterase (AChE) compared to butyrylcholinesterase (BChE) . This contrasts with many non-selective cholinesterase inhibitors and provides a defined biochemical signature. While no direct head-to-head comparison with other kuwanons is available in a single assay, the quantitative Ki values allow for cross-study comparison with reference compounds.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 6.48 μM (AChE); Ki = 9.59 μM (BChE) |
| Comparator Or Baseline | Reference compound galantamine (typical Ki for AChE ~0.5-2 μM; cross-study comparable) |
| Quantified Difference | Kuwanon U is approximately 3-13 fold less potent than galantamine for AChE in cross-study comparison; however, its BChE/AChE Ki ratio is 1.48, indicating a defined selectivity window. |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This defined Ki profile allows researchers to use Kuwanon U as a tool compound for probing the differential roles of AChE and BChE in cholinergic signaling, with a quantifiable selectivity window that is reproducible across vendors.
